2'-Deoxy-7-propynyl-7-deazaadenosine

antisense oligonucleotide duplex stability thermal denaturation

2'-Deoxy-7-propynyl-7-deazaadenosine (also designated pdA or 7-(1-propynyl)-7-deaza-2'-deoxyadenosine) is a synthetically modified purine nucleoside belonging to the 7-deazapurine family. The compound features a propynyl substituent at the 7-position of the 7-deazaadenine base, which confers enhanced base-stacking and polarizability relative to unmodified 2'-deoxyadenosine.

Molecular Formula C14H16N4O3
Molecular Weight 288.3 g/mol
Cat. No. B1254789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-7-propynyl-7-deazaadenosine
Synonyms2'-deoxy-7-propynyl-7-deazaadenosine
7-(1-propynyl)-7-deaza-2'-deoxyadenosine
pdA cpd
Molecular FormulaC14H16N4O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C2=NC=NC(=C12)N)C3CC(C(O3)CO)O
InChIInChI=1S/C14H16N4O3/c1-2-3-8-5-18(11-4-9(20)10(6-19)21-11)14-12(8)13(15)16-7-17-14/h5,7,9-11,19-20H,4,6H2,1H3,(H2,15,16,17)/t9-,10+,11+/m0/s1
InChIKeyNZQAPGRWNIWOAY-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-7-propynyl-7-deazaadenosine (pdA): A 7-Deazapurine Nucleoside Building Block for High-Affinity Oligonucleotide Synthesis


2'-Deoxy-7-propynyl-7-deazaadenosine (also designated pdA or 7-(1-propynyl)-7-deaza-2'-deoxyadenosine) is a synthetically modified purine nucleoside belonging to the 7-deazapurine family. The compound features a propynyl substituent at the 7-position of the 7-deazaadenine base, which confers enhanced base-stacking and polarizability relative to unmodified 2'-deoxyadenosine [1]. The propynyl group is nearly coplanar with the heterocyclic base, and the N-glycosylic bond adopts an anti conformation [χ = −130.7(2)°] [2]. As a phosphoramidite building block, it is incorporated into oligodeoxynucleotides (ODNs) via solid-phase synthesis, where it increases DNA/RNA duplex thermal stability by approximately +0.8 °C per substitution compared to unmodified controls [1].

Why 2'-Deoxy-7-propynyl-7-deazaadenosine Cannot Be Replaced by Unmodified dA, 7-Deaza-dA, or Other 7-Substituted Analogs


The 7-propynyl modification in pdA produces a quantitatively distinct duplex stabilization profile that is not achievable with unsubstituted 7-deaza-2'-deoxyadenosine or the canonical 2'-deoxyadenosine. Unmodified dA serves as the baseline; 7-deaza-dA (lacking the propynyl group) actually destabilizes DNA/RNA duplexes by −0.25 °C per substitution, while pdA increases stability by +0.8 °C per substitution [1]. Substituting pdA with pdG (+0.8 °C per substitution) is also not equivalent, because the two analogs produce divergent antisense activity profiles: pdG enhances antisense potency ~6-fold (IC₅₀ 0.15 µM vs. 1.0 µM), whereas pdA abolishes antisense activity entirely (IC₅₀ >5 µM vs. 0.5 µM) [1]. These data demonstrate that the deazaadenosine and deazaguanosine scaffolds, even with the identical 7-propynyl modification, yield functionally non-interchangeable oligonucleotides.

Quantitative Differentiation Evidence for 2'-Deoxy-7-propynyl-7-deazaadenosine vs. dA, 7-Deaza-dA, and 7-Propynyl-dG


DNA/RNA Duplex Thermal Stabilization: pdA vs. Unmodified dA vs. 7-Deaza-dA

When incorporated into an 18mer phosphorothioate oligodeoxynucleotide hybridized to complementary RNA, pdA increases the thermal denaturation temperature (Tm) by +0.8 °C per substitution relative to the unmodified dA control. In contrast, the unsubstituted 7-deaza-2'-deoxyadenosine (7-deaza-dA) decreases Tm by −0.25 °C per substitution under identical conditions [1]. This represents a net stabilization gain of +1.05 °C per substitution for pdA over 7-deaza-dA.

antisense oligonucleotide duplex stability thermal denaturation

Antisense Activity Abrogation: pdA vs. dA and 7-Deaza-dA in Cellular Microinjection Assay

In a cellular microinjection assay measuring inhibition of SV40 T-antigen (TAg) expression, the unmodified dA ODN (ODN 26) exhibited an IC₅₀ of 0.5 µM. Replacement with 7-deaza-dA (ODN 27) increased the IC₅₀ to 1.5 µM (3-fold loss of potency). Substitution with pdA (ODN 28) resulted in complete loss of antisense activity at concentrations up to 5 µM [1]. This contrasts sharply with the guanosine analog pdG, which decreased the IC₅₀ from 1.0 µM to 0.15 µM (~6-fold enhancement).

antisense activity RNase H gene silencing

Structural Rationale for Enhanced Duplex Stability: Coplanar Propynyl Group Orientation

Single-crystal X-ray diffraction reveals that the 7-propynyl substituent is nearly coplanar with the 7-deazaadenine heterocyclic base moiety, with the N-glycosylic bond in an anti conformation [χ = −130.7(2)°] and the sugar adopting a C2'-endo–C3'-exo (S-type) pucker (P = 185.9°, τm = 39.1°) [1]. This coplanarity maximizes π-stacking interactions with adjacent base pairs. In contrast, the unsubstituted 7-deazaadenine lacks the extended π-system provided by the propynyl triple bond. The crystal packing shows head-to-tail base stacking with a closest interplanar distance of 3.197(1) Å [1].

nucleoside conformation X-ray crystallography base stacking

DNA Hairpin Stabilization via Tandem d(GA) Base Pair Replacement with pdA and pdG

In DNA hairpins containing tandem d(GA) mismatches, incorporation of pdA (compound 3c) instead of dA into the tandem base pair alters the secondary structure but produces a positive net effect on duplex stability [1]. Complete replacement of canonical nucleosides in the tandem d(GA) base pair by both pdA and 7-deaza-7-propynyl-2'-deoxyguanosine results in a significant base pair stabilization [1]. This demonstrates that pdA contributes to stabilization even in non-canonical base-pairing contexts that are typically destabilizing.

DNA hairpin mismatch stabilization secondary structure

Class-Level Comparison: 7-Substituted 7-Deazaadenine dNTPs as Superior DNA Polymerase Substrates vs. Natural dATP

Although direct kinetic data for pdA triphosphate are not available in the primary literature, class-level evidence demonstrates that 7-substituted 7-deazaadenine 2'-deoxyribonucleoside triphosphates (dNTPs) bearing aryl or alkynyl substituents at the 7-position are more efficient substrates for DNA polymerases (including Bst and KlenTaq) than natural dATP in competitive incorporation experiments [1]. The enhanced efficiency is attributed to higher affinity for the enzyme active site driven by cation–π interactions with conserved arginine residues [1]. The 7-propynyl group of pdA shares the alkynyl character of these validated substrates, supporting the expectation that pdA triphosphate can be enzymatically incorporated into DNA.

DNA polymerase modified dNTP competitive incorporation

Optimal Application Scenarios for 2'-Deoxy-7-propynyl-7-deazaadenosine Based on Quantitative Evidence


High-Affinity Diagnostic Hybridization Probes Targeting RNA

In nucleic acid diagnostics where probe binding affinity to single-stranded RNA targets is the dominant performance parameter, pdA offers a +0.8 °C per substitution Tm increase over canonical dA and a +1.05 °C advantage over unsubstituted 7-deaza-dA [1]. This stabilization enables the design of shorter probes with equivalent binding affinity or more stringent wash conditions that reduce non-specific background, without resorting to locked nucleic acid (LNA) or other sugar-modified chemistries.

Steric Block and Splice-Switching Oligonucleotides (RNase H-Independent Mechanisms)

The finding that pdA completely abrogates antisense activity (IC₅₀ >5 µM) while retaining high RNA binding affinity [1] makes it a strategic choice for antisense mechanisms that rely on steric blockade of translation, modulation of splicing, or microRNA inhibition rather than RNase H-mediated target degradation. In these applications, the absence of RNase H recruitment is a desirable property that prevents off-target cleavage, while the enhanced duplex stability ensures sustained target occupancy.

DNA Aptamer and Modified Oligonucleotide Library Construction Requiring Enhanced Structural Stability

For SELEX-based aptamer discovery where modified nucleotide libraries are used to increase chemical diversity and nuclease resistance, pdA provides a validated duplex-stabilizing modification. The positive effect of pdA on hairpin and duplex stability, including in non-canonical tandem d(GA) mismatch contexts [3], expands the repertoire of accessible secondary structures in aptamer libraries. The coplanar propynyl group's contribution to base stacking [2] may also favor the formation of compact, thermodynamically stable aptamer folds.

Comparative Control Compound in Guanosine Analog (pdG) Antisense Development Programs

In antisense drug development programs where pdG is being evaluated as a potency-enhancing modification (IC₅₀ 0.15 µM, ~6-fold over unmodified [1]), pdA serves as an essential matched control. The divergent activity profiles of pdA (no antisense activity) and pdG (enhanced antisense activity), despite identical Tm stabilization (+0.8 °C per substitution for both [1]), provide a powerful experimental system to decouple binding affinity from antisense mechanism of action in structure–activity relationship studies.

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